molecular formula C21H21Br2Sb B14708297 Tribenzyl(dibromo)-lambda~5~-stibane CAS No. 13339-83-8

Tribenzyl(dibromo)-lambda~5~-stibane

Cat. No.: B14708297
CAS No.: 13339-83-8
M. Wt: 555.0 g/mol
InChI Key: PYTOTHMEQOWCMN-UHFFFAOYSA-L
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Description

Tribenzyl(dibromo)-lambda~5~-stibane is an organoantimony compound characterized by the presence of three benzyl groups and two bromine atoms attached to a central antimony atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribenzyl(dibromo)-lambda~5~-stibane can be synthesized through the reaction of antimony trichloride with benzyl bromide in the presence of a suitable base. The reaction typically proceeds as follows:

  • Dissolve antimony trichloride in an appropriate solvent such as dichloromethane.
  • Add benzyl bromide to the solution.
  • Introduce a base, such as triethylamine, to facilitate the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tribenzyl(dibromo)-lambda~5~-stibane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.

    Reduction: Reduction reactions can convert this compound to lower oxidation state antimony compounds.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state antimony compounds.

    Reduction: Lower oxidation state antimony compounds.

    Substitution: Compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

Tribenzyl(dibromo)-lambda~5~-stibane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tribenzyl(dibromo)-lambda~5~-stibane involves its interaction with molecular targets through its bromine and benzyl groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Tribenzyl(dichloro)-lambda~5~-stibane: Similar structure but with chlorine atoms instead of bromine.

    Tribenzyl(diiodo)-lambda~5~-stibane: Similar structure but with iodine atoms instead of bromine.

    Triphenyl(dibromo)-lambda~5~-stibane: Similar structure but with phenyl groups instead of benzyl groups.

Uniqueness

Tribenzyl(dibromo)-lambda~5~-stibane is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and iodo analogs

Properties

CAS No.

13339-83-8

Molecular Formula

C21H21Br2Sb

Molecular Weight

555.0 g/mol

IUPAC Name

tribenzyl(dibromo)-λ5-stibane

InChI

InChI=1S/3C7H7.2BrH.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q;;;;;+2/p-2

InChI Key

PYTOTHMEQOWCMN-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C[Sb](CC2=CC=CC=C2)(CC3=CC=CC=C3)(Br)Br

Origin of Product

United States

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